molecular formula C38H38N4O8 B1430854 Fmoc-homoArg(Z)2-OH CAS No. 1926163-01-0

Fmoc-homoArg(Z)2-OH

Cat. No.: B1430854
CAS No.: 1926163-01-0
M. Wt: 678.7 g/mol
InChI Key: XGFIPUBTTVYBBV-XIFFEERXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-homoArg(Z)2-OH typically involves the protection of the homoarginine molecule. The process begins with the protection of the guanidinium group using carbobenzoxy (Z) groups. The Fmoc group is then introduced to protect the amino group. This multi-step synthesis requires precise control of reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions, such as temperature control and solvent selection, are crucial for efficient production. The use of green solvents like N-butylpyrrolidinone (NBP) has been explored to improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-homoArg(Z)2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are peptides with homoarginine residues, which are used in various biological and medicinal applications .

Scientific Research Applications

Fmoc-homoArg(Z)2-OH is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-homoArg(Z)2-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Z groups protect the guanidinium group. This allows for the selective formation of peptide bonds, facilitating the synthesis of complex peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-homoArg(Z)2-OH is unique due to its specific protection pattern, which provides stability and prevents side reactions during peptide synthesis. This makes it particularly valuable for the synthesis of peptides that require the incorporation of homoarginine .

Properties

IUPAC Name

(2S)-6-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFIPUBTTVYBBV-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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